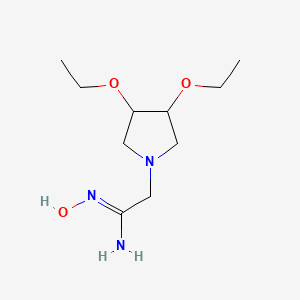
(Z)-2-(3,4-diethoxypyrrolidin-1-yl)-N'-hydroxyacetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(3,4-diethoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with ethoxy groups and a hydroxyacetimidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3,4-diethoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolidine ring, the introduction of ethoxy groups, and the final coupling with hydroxyacetimidamide. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(3,4-diethoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(3,4-diethoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into cellular processes and lead to the development of new therapeutic agents.
Medicine
In medicine, (Z)-2-(3,4-diethoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-2-(3,4-diethoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-2-(3,4-diethoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide include other pyrrolidine derivatives and hydroxyacetimidamide analogs. These compounds share structural similarities but may differ in their specific functional groups and overall properties.
Uniqueness
The uniqueness of (Z)-2-(3,4-diethoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H21N3O3 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-(3,4-diethoxypyrrolidin-1-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H21N3O3/c1-3-15-8-5-13(7-10(11)12-14)6-9(8)16-4-2/h8-9,14H,3-7H2,1-2H3,(H2,11,12) |
InChI Key |
LHYRJTDAYYRYNA-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC1CN(CC1OCC)C/C(=N/O)/N |
Canonical SMILES |
CCOC1CN(CC1OCC)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



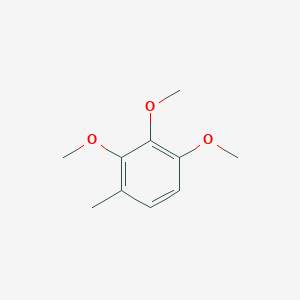


![trideuteriomethyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(trideuteriomethylsulfonylamino)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate](/img/structure/B13427213.png)

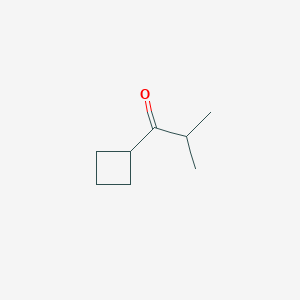
![1-tert-butyl-3-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea](/img/structure/B13427225.png)


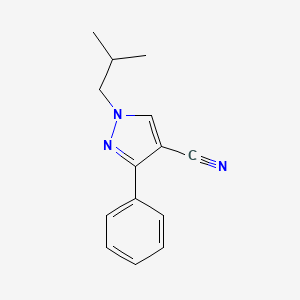
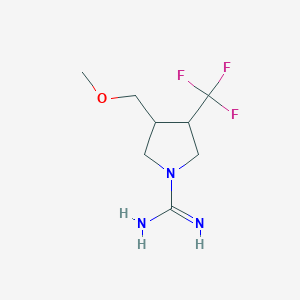

![3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile](/img/structure/B13427256.png)
